molecular formula C16H15F2N5O B14775264 rel-(2R,3S)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

rel-(2R,3S)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Cat. No.: B14775264
M. Wt: 331.32 g/mol
InChI Key: ZVQLILUCRUIFNH-WVQRXBFSSA-N
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Description

The compound rel-(2R,3S)-2-(2,4-difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is a triazole-based molecule with a stereospecific configuration. Its structure includes a 2,4-difluorophenyl group at position 2, a pyrimidin-4-yl group at position 3, and a 1H-1,2,4-triazole moiety at position 1 of the butan-2-ol backbone. This compound shares structural similarities with antifungal agents like voriconazole but lacks the 5-fluorine substitution on the pyrimidine ring, which may influence its physicochemical and biological properties .

Properties

Molecular Formula

C16H15F2N5O

Molecular Weight

331.32 g/mol

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C16H15F2N5O/c1-11(15-4-5-19-8-21-15)16(24,7-23-10-20-9-22-23)13-3-2-12(17)6-14(13)18/h2-6,8-11,24H,7H2,1H3/t11?,16-/m1/s1

InChI Key

ZVQLILUCRUIFNH-WVQRXBFSSA-N

Isomeric SMILES

CC(C1=NC=NC=C1)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Canonical SMILES

CC(C1=NC=NC=C1)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,3S)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes.

    Introduction of the difluorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction.

    Formation of the pyrimidinyl group: This can be done through a condensation reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions may target the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its triazole ring is known to interact with various biological targets.

Medicine

In medicine, compounds with similar structures are often investigated for their potential as antifungal, antibacterial, or anticancer agents. The presence of the triazole ring and other functional groups can enhance biological activity.

Industry

In industry, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity makes it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of rel-(2R,3S)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol would depend on its specific biological target. Generally, triazole derivatives are known to inhibit enzymes or receptors by binding to their active sites. This binding can interfere with the normal function of the enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in the substituents on the phenyl and pyrimidine rings, which impact molecular weight, solubility, and stability. Below is a comparative analysis:

Compound Name Phenyl Substituents Pyrimidine Substituents Molecular Weight Melting Point (°C) Yield (%) Purity (%) Key Differences vs. Target Compound
Target Compound 2,4-difluoro pyrimidin-4-yl 330.31* N/A N/A N/A Baseline for comparison
Voriconazole (Ev1, Ev11) 2,4-difluoro 5-fluoropyrimidin-4-yl 349.31 N/A N/A N/A +5-F on pyrimidine; higher MW
rel-(2R,3S)-3-(6-Cl-5-F-pyrimidin-4-yl)-... 4-fluoro 6-Cl-5-F 383.76 (Ev4) N/A N/A N/A +Cl and 5-F on pyrimidine; higher MW
7a (Ev2) 3,4-difluoro 5-F N/A 142–144 82.4 99.48 3,4-diF phenyl; +5-F pyrimidine
7b (Ev2) 2,5-difluoro 5-F N/A 130–132 78.9 93.49 2,5-diF phenyl; +5-F pyrimidine
7c (Ev2) 4-fluoro 5-F N/A 160–162 86.5 99.65 4-F phenyl; +5-F pyrimidine

*Calculated based on molecular formula C₁₆H₁₄F₂N₅O .

Key Observations

  • Pyrimidine Substitution : The absence of a 5-fluorine on the pyrimidine ring in the target compound reduces molecular weight by ~19 Da compared to voriconazole (349.31 vs. 330.31). This may decrease lipophilicity and alter binding affinity to fungal CYP51 enzymes .
  • Phenyl Substitution : The 2,4-difluorophenyl group in the target compound contrasts with analogs like 7a (3,4-diF) and 7b (2,5-diF). The 2,4-diF configuration is optimal for antifungal activity in triazoles, balancing steric and electronic effects .
  • Synthetic Feasibility : Analogs with 5-fluoropyrimidine (e.g., 7a–7c) show higher yields (78.9–86.5%) and purity (93.49–99.65%) compared to chlorinated derivatives (e.g., 5c: 48.7% yield), suggesting fluorine substitution improves synthetic efficiency .

Solubility and Stability

  • Voriconazole’s 5-fluoropyrimidine moiety enhances water solubility when co-crystallized with fumaric acid (Ev3). The target compound’s lack of this substitution may reduce intrinsic solubility, necessitating formulation adjustments .

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